2-(Trifluoromethyl)biphenyl

Overview

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of trifluoromethyl groups into aromatic rings. For instance, the synthesis of novel fluorinated aromatic diamine monomers, such as 1,1-bis [4- (4′-aminophenoxy)phenyl]-1- [3″,5″-bis (trifluoromethyl)phenyl]-2,2,2-trifluoroethane, is achieved by coupling reactions followed by reduction processes.Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups. These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule.Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups. For example, 2,4-bis (trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism.Physical And Chemical Properties Analysis

The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties. For example, the density of 2-(Trifluoromethyl)biphenyl is 1.2±0.1 g/cm3, and it has a boiling point of 257.1±35.0 °C at 760 mmHg .Scientific Research Applications

Catalytic Applications

- Microwave-Assisted Hiyama Coupling Reactions

- A study by Hajipour and Rafiee (2012) explored the use of a dimeric ortho-palladated complex as an efficient catalyst in microwave-assisted Hiyama coupling reactions. This complex, featuring substituted biphenyls, proved to be non-sensitive to air and moisture and led to excellent yields in short reaction times (Hajipour & Rafiee, 2012).

Chemical Synthesis and Properties

- Synthesis of Novel Hole-Blocking Materials

- Chen, Chiang, and Liu (2010) synthesized new poly(biphenylene-1,3,4-oxadiazole) containing electron-withdrawing trifluoromethyl groups. These polymers, due to the trifluoromethyl group, exhibited good thermal stability, unique optical and electrochemical properties, making them promising for organic light-emitting diodes (Chen, Chiang, & Liu, 2010).

- Synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl

- Yuan-bin Lin (2005) conducted a study on the synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl, exploring an efficient method and analyzing the structure through NMR and IR techniques (Lin Yuan-bin, 2005).

Pharmaceutical and Biological Applications

- Biphenyl Derivatives as Pharmacologically Important Moieties

- Jain, Gide, and Kankate (2017) reviewed the significance of biphenyls and their derivatives in pharmaceutical applications, highlighting their role in forming compounds with new pharmacological activities (Jain, Gide, & Kankate, 2017).

Environmental and Material Science Applications

- Photoredox Systems for Catalytic Fluoromethylation

- Koike and Akita (2016) discussed the role of trifluoromethyl

Physical and Spectroscopic Properties

- Characterization of Biphenyl Physical and Thermal Properties

- Trivedi et al. (2015) explored the influence of biofield treatment on biphenyl, revealing changes in physical, spectroscopic, and thermal properties. This study provided insights into how external factors can modify the nature of biphenyl compounds (Trivedi et al., 2015).

Electronics and Optoelectronics

- Electrochemical Properties in Energy Storage

- Xiao, Ai, Cao, and Yang (2004) investigated the electrochemical properties of biphenyl as an additive for lithium-ion batteries. Their research focused on how biphenyl can enhance overcharge protection and improve battery performance (Xiao, Ai, Cao, & Yang, 2004).

- Single-Molecule Junctions and Electronic Devices

- Xin et al. (2017) studied the stereoelectronic effects of biphenyl on electrical conductance at the single-molecule level. Their findings provided valuable insights into the molecular design of functional single-molecule electrical devices (Xin et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 2-(Trifluoromethyl)biphenyl involves its use as a reagent in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are used to create carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of these reactions can lead to the synthesis of a wide variety of organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds .

Safety and Hazards

Future Directions

The electron-accepting trifluoromethyl group is considered as a promising building block in preparing the easily processable conjugated polymers used in high-stability optoelectronic applications . The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties, making them of interest in various applications, including materials science and organic synthesis.

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)biphenyl plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in the degradation of aromatic compounds. For instance, enzymes such as cytochrome P450 are known to catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This compound can also interact with DNA, leading to changes in gene expression by influencing the binding of transcription factors . These molecular interactions are essential for understanding the biochemical mechanisms underlying the effects of this compound.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the formation of degradation products, which may have different biochemical properties. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. It has been observed that low to moderate doses of this compound can have beneficial effects on metabolic processes, while high doses may lead to toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, leading to the formation of hydroxylated metabolites These metabolites can further undergo conjugation reactions, resulting in the formation of more water-soluble products that can be excreted from the body

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific tissues, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus Post-translational modifications and targeting signals play a crucial role in directing this compound to specific subcellular locations, where it can exert its biochemical effects

properties

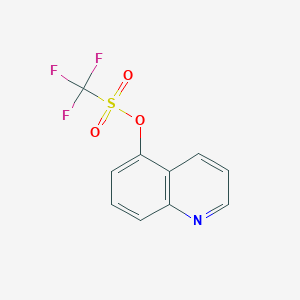

IUPAC Name |

1-phenyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYZJEXQHWCLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468417 | |

| Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

362-59-4 | |

| Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)